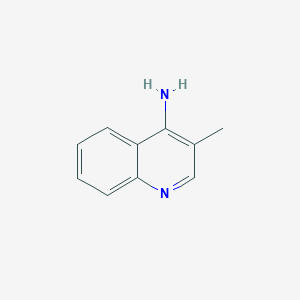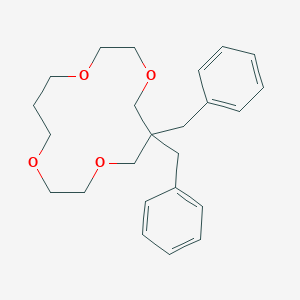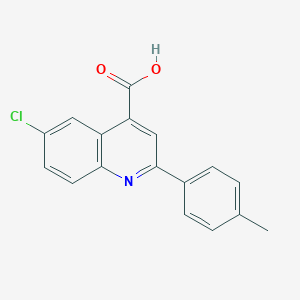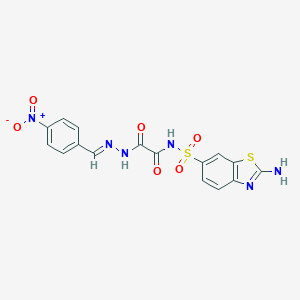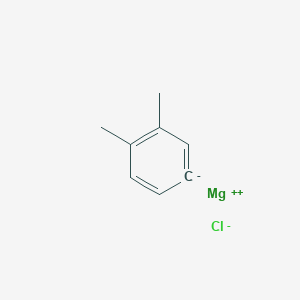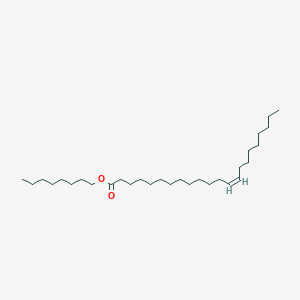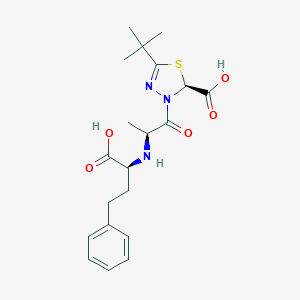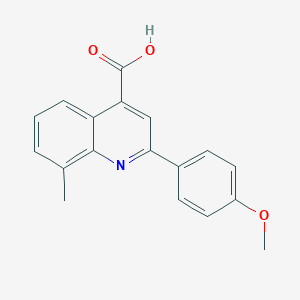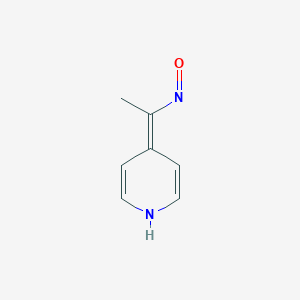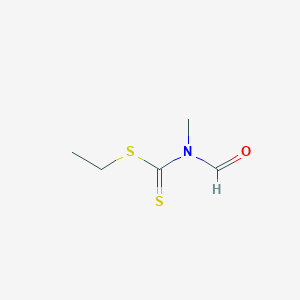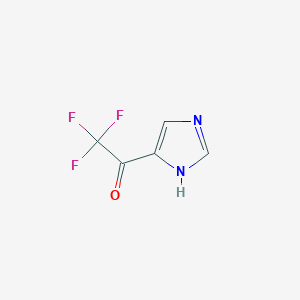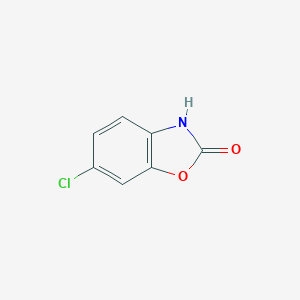![molecular formula C9H17NO B025074 Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 104547-69-5](/img/structure/B25074.png)
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as mitomycin C, is a naturally occurring antibiotic and antitumor agent. It was first isolated in 1955 from the bacterium Streptomyces caespitosus and has since been used in the treatment of various types of cancer, including bladder, breast, and lung cancer.
Mecanismo De Acción
Mitomycin C works by inhibiting the growth of cancer cells through the formation of DNA adducts. These adducts prevent DNA replication and induce cell death. Mitomycin C also activates the immune system, which helps to destroy cancer cells. Additionally, it has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, which can help to slow down the growth of tumors.
Biochemical and Physiological Effects:
Mitomycin C has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis. It also activates the immune system and inhibits the growth of blood vessels that supply nutrients to cancer cells. Mitomycin C has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitomycin C has a number of advantages for use in lab experiments. It is a potent antitumor agent and has been extensively studied for its anticancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in lab experiments. It can be toxic to normal cells and may have side effects on the immune system. It is also relatively unstable and can degrade over time.
Direcciones Futuras
There are a number of future directions for the study of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. One area of research is the development of new formulations and delivery methods for the compound. This could help to improve its effectiveness and reduce its toxicity. Another area of research is the identification of new targets for Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. This could help to expand its use in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in combination with other drugs to enhance its effectiveness in the treatment of cancer.
Métodos De Síntesis
Mitomycin C is a complex organic molecule that is synthesized through a complex process involving multiple steps. The synthesis method involves the fermentation of Streptomyces caespitosus, followed by extraction and purification of the compound. The final product is obtained through a series of chemical reactions involving oxidation and reduction.
Aplicaciones Científicas De Investigación
Mitomycin C has been extensively studied for its antitumor properties and has been used in the treatment of various types of cancer. It works by inhibiting the growth of cancer cells and inducing cell death. It has also been studied for its potential use in combination with other drugs to enhance the effectiveness of cancer treatment. Mitomycin C has also been studied for its potential use in the treatment of other diseases, including infectious diseases and autoimmune disorders.
Propiedades
Número CAS |
104547-69-5 |
|---|---|
Nombre del producto |
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-1-propan-2-ylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-6(2)10-8(7(3)11)9(10,4)5/h6,8H,1-5H3 |
Clave InChI |
LOILRRQIALTWIT-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(C1(C)C)C(=O)C |
SMILES canónico |
CC(C)N1C(C1(C)C)C(=O)C |
Sinónimos |
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



